3-Nitroisonicotinic acid

概要

説明

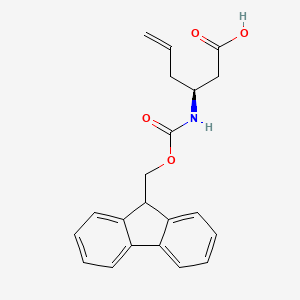

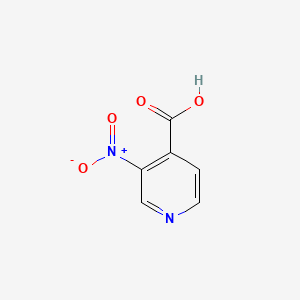

3-Nitroisonicotinic acid is a chemical compound with the molecular formula C6H4N2O4 . It is a nitro-aromatic derivative known for its biological properties and potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of 3-Nitroisonicotinic acid involves several chemical reactions. In one experiment, a mixture of 3-nitroisonicotinic acid, methylamine hydrogen chloride, EDC, HOBt in DMF was stirred at room temperature overnight. The crude product was then purified by silica gel chromatography to obtain the desired product .Molecular Structure Analysis

The molecular structure of 3-Nitroisonicotinic acid is represented by the formula C6H4N2O4 . The compound has a molecular weight of 168.11 .Physical And Chemical Properties Analysis

3-Nitroisonicotinic acid is a light green solid . It has a molecular weight of 168.11 and a molecular formula of C6H4N2O4 . The compound is very soluble, with a solubility of 28.4 mg/ml .科学的研究の応用

Chemical Synthesis Building Block

3-Nitroisonicotinic acid: is a valuable chemical building block in organic synthesis. It serves as a precursor for various chemical reactions and is used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. Its nitro group can undergo reduction reactions to form amino derivatives, which are key intermediates in the synthesis of more complex molecules .

Pharmaceutical Research

In pharmaceutical research, 3-Nitroisonicotinic acid is explored for its potential to create new drug candidates. Its structure is similar to nicotinic acid, which is a component of the vitamin B3 complex and has various therapeutic effects. Researchers are investigating the acid’s derivatives for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities .

Material Science

This compound is also used in material science, particularly in the development of advanced materials with specific electronic or optical properties. Its ability to act as a ligand in coordination chemistry allows it to form complexes with metals, which can be used in the creation of functional materials for electronics and photonics .

Biological Studies

3-Nitroisonicotinic acid: plays a role in biological studies, especially in the investigation of cellular processes. Its derivatives can be used as molecular probes to study enzyme activities, receptor-ligand interactions, and other biochemical pathways. This helps in understanding diseases at the molecular level and developing targeted therapies .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of 3-Nitroisonicotinic acid are examined for their insecticidal properties. Substituting the pyridine molecule in the 3-position has shown strong potential for insect poisoning, which could lead to the development of new, more effective pesticides .

Nucleic Acid Research

Lastly, 3-Nitroisonicotinic acid and its derivatives are significant in nucleic acid research. They are used to modify nucleic acids, creating aptamers that can bind to specific targets with high affinity. These aptamers have applications in diagnostics, therapeutics, and as tools for molecular biology research. The modifications can improve stability and functionality, making them valuable in clinical applications .

Safety and Hazards

作用機序

Target of Action

It is known that niacin, a compound closely related to 3-nitroisonicotinic acid, plays a crucial role in the human body as a precursor of nicotinamide adenine dinucleotide (nad), a coenzyme involved in redox reactions .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

3-Nitroisonicotinic acid likely affects the same biochemical pathways as niacin. Niacin is involved in numerous vital redox reactions as a part of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes act as electron donors or acceptors in these reactions .

Pharmacokinetics

It is known to have high gastrointestinal absorption .

Result of Action

Given its similarity to niacin, it may have similar effects, such as modulating lipid levels and participating in vital redox reactions .

特性

IUPAC Name |

3-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPIUHZVTZWEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376578 | |

| Record name | 3-nitroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59290-82-3 | |

| Record name | 3-Nitroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59290-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction 3-Nitroisonicotinic acid undergoes with hydrazine?

A1: 3-Nitroisonicotinic acid reacts with hydrazine to primarily form its corresponding hydrazide. [] This reaction is a common method for synthesizing acid hydrazides from carboxylic acids.

Q2: Besides forming hydrazides, are there other reported reactions of 3-Nitroisonicotinic acid derivatives with hydrazine?

A2: Yes, studies show that derivatives of 3-Nitroisonicotinic acid, specifically those substituted at the 3-position with acetyl, cyclopropanoyl, benzoyl, or cyano groups, react with hydrazine to produce Pyrido[3,4-d]pyridazin-1(2H)-ones. [] This highlights the influence of substituents on the reactivity of the molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。